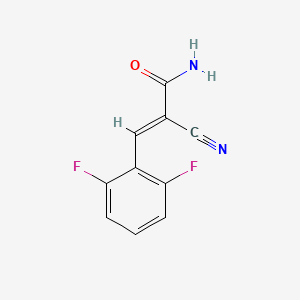

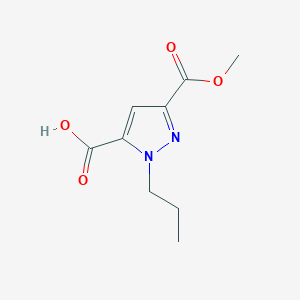

![molecular formula C19H13ClF3NO3 B2491486 5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(2-methoxyphenyl)furan-2-carboxamide CAS No. 831187-04-3](/img/structure/B2491486.png)

5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(2-methoxyphenyl)furan-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest, due to its complex structure involving furan rings, chloro, trifluoromethyl, and methoxyphenyl groups, is likely involved in various chemical reactions and possesses unique physical and chemical properties. Its study could contribute to the development of new materials or chemical processes.

Synthesis Analysis

The synthesis of furan-2-carboxamide derivatives involves multiple steps, including the Claisen condensation of acetophenones with methyl 2-methoxytetrafluoropropionate, followed by sulfuric acid-mediated deprotection of the reaction products. This method has been employed to obtain compounds with similar structures, such as 2-(trifluoroacetyl)chromones and 5-aryl-2-hydroxy-2-(trifluoromethyl)furan-3(2H)-ones, in good yields (Irgashev et al., 2009).

Molecular Structure Analysis

The molecular and solid-state structure of compounds similar to the one of interest has been characterized using techniques like X-ray powder diffraction (XRPD) and density functional theory (DFT). For instance, a compound with a closely related structure, 5-(5-nitro furan-2-ylmethylen), 3-N-(2-methoxy phenyl), 2-N′-(2-methoxyphenyl) imino thiazolidin-4-one, has been fully characterized, revealing its triclinic structure (Rahmani et al., 2017).

Chemical Reactions and Properties

The furan compound family, including the one of interest, participates in a variety of chemical reactions. These compounds are versatile intermediates in organic synthesis, contributing to the development of pharmaceuticals and materials with novel properties. The introduction of functional groups like trifluoromethyl enhances the reactivity and potential applications of these compounds.

Physical Properties Analysis

Furan derivatives exhibit a range of physical properties influenced by their molecular structure. The presence of electron-withdrawing groups like trifluoromethyl affects their boiling points, solubility, and stability. For example, the synthesis and investigation of related compounds have provided insights into their antioxidant and antimicrobial activities, highlighting the influence of structural elements on these properties (Devi et al., 2010).

Wissenschaftliche Forschungsanwendungen

Crystal Structure and Chemical Properties

Research on compounds structurally related to furan carboxamides, such as "5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide," has provided insights into their crystal structure and potential biological activities. These studies reveal how variations in the furan ring and its substituents impact molecular geometry, electronic properties, and potential reactivity. Such understanding is crucial for designing compounds with desired biological or pharmacological activities (Galešić & Vlahov, 1990).

Pharmacological Potential

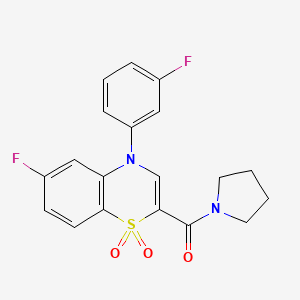

Investigations into similar furan derivatives have demonstrated a range of biological activities, including acting as inhibitors for specific cellular processes. For example, research on "N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide" highlights its role in inhibiting transcription mediated by NF-kappaB and AP-1 transcription factors. Such findings suggest potential pharmacological applications in regulating inflammatory responses and cancer progression (Palanki et al., 2000).

Antiprotozoal and Antifungal Activities

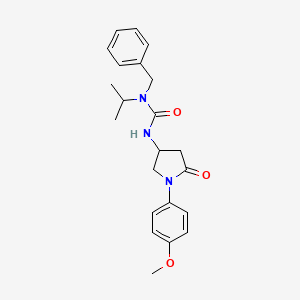

Compounds like "2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine acetate salt" have shown strong DNA affinities and significant in vitro and in vivo activities against T. b. rhodesiense and P. falciparum. These findings highlight the potential of furan derivatives in developing new treatments for parasitic infections (Ismail et al., 2004).

Anticancer Agents and NF-κB Activity Inhibition

The design and synthesis of naphtho-[1,2-b]furan-2-carboxylic acid N-(substitutedphenyl)amide analogs have shown promising results as anticancer agents and inhibitors of NF-κB activity. These compounds' ability to exhibit potent cytotoxicity and inhibitory activities against specific cancer cell lines suggests the potential for further investigation and development of furan-based therapeutic agents (Choi et al., 2016).

Eigenschaften

IUPAC Name |

5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(2-methoxyphenyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClF3NO3/c1-26-16-5-3-2-4-14(16)24-18(25)17-9-8-15(27-17)12-10-11(19(21,22)23)6-7-13(12)20/h2-10H,1H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WULMRPYXZGFIRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=CC=C(O2)C3=C(C=CC(=C3)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClF3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(2-(cyclohex-1-en-1-yl)ethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2491406.png)

![2-[3-(1H-pyrrol-1-yl)-2-thienyl]-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole](/img/structure/B2491409.png)

![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2491410.png)

![3-benzyl-7-[(2-pyridin-2-ylethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2491415.png)

![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea](/img/structure/B2491419.png)

![N-(2-fluorophenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2491420.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-bromobenzamide hydrochloride](/img/structure/B2491422.png)

![(E)-2-{[2-(2,4-difluorophenoxy)-3-pyridinyl]carbonyl}-3-(dimethylamino)-2-propenenitrile](/img/structure/B2491425.png)